1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c1-29-16-3-2-14(8-15(16)20)25-19(28)13-4-6-26(7-5-13)17-9-18(23-11-22-17)27-12-21-10-24-27/h2-3,8-13H,4-7H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAJBAXSDBAFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The compound's ability to interact with various molecular targets makes it a candidate for developing novel anticancer therapies.
Antiviral Activity
The compound's structural characteristics suggest potential antiviral applications. Research into triazole-containing compounds has identified their effectiveness against viral infections, including influenza A virus . The mechanism often involves inhibiting viral polymerases, which are crucial for viral replication.
Antimycobacterial Activity
Some derivatives of triazole-pyrimidine compounds have been investigated for their activity against Mycobacterium tuberculosis. The synthesis of similar compounds has shown promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains . This highlights the potential of the compound in treating tuberculosis.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer efficacy of triazole derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity against breast and colon cancer cells . This underscores the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antiviral Research
A study focusing on the antiviral properties of triazole-based compounds found that they effectively inhibited the replication of influenza viruses in vitro. The research highlighted how modifications to the triazole ring could enhance antiviral activity, paving the way for new therapeutic strategies against viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s design aligns with trends in heterocyclic drug discovery, where pyrimidine and triazole motifs are leveraged for their hydrogen-bonding capabilities and metabolic stability. Below is a comparative analysis with analogous compounds:
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Structural Similarities : Contains a pyrazolo-pyridine core and carboxamide linkage.
- Key Differences : Replaces the triazole-pyrimidine system with a pyrazolo-pyridine scaffold. The ethyl-methyl-pyrazole substituent may reduce steric hindrance compared to the 3-chloro-4-methoxyphenyl group in the target compound.
- Implications: Pyrazolo-pyridines are known for kinase inhibitory activity, suggesting the target compound might share similar targets but with altered selectivity due to its triazole-pyrimidine core .
1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
- Structural Similarities : Shares the piperidine-4-carboxamide group linked to a pyrimidine ring.
- Key Differences : Substitutes triazole with a cyclopentapyridazine-pyrrolidinyl system. The absence of a halogenated aromatic ring may reduce membrane permeability but improve solubility.
- Implications : Pyrrolidinyl groups often enhance metabolic stability, whereas the triazole in the target compound could offer stronger π-π stacking interactions in target binding .
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b)
- Structural Similarities : Features a pyrimidine-derived fused ring system and acrylamide group.
- Key Differences: The fused pyrimido-pyrimidinone core and acrylamide substituent contrast with the triazole-pyrimidine-carboxamide architecture.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and what reaction conditions optimize yield?
- Methodology :
-
Step 1 : React 4-chloropyrimidine with 1H-1,2,4-triazole in the presence of a base (e.g., KCO) to form the pyrimidine-triazole intermediate .
-
Step 2 : Couple the intermediate with 3-chloro-4-methoxyaniline via amide bond formation using coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents (e.g., DMF) .
-
Step 3 : Purify via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization .
-
Key Conditions : Maintain inert atmosphere (N), monitor reactions via TLC/LC-MS, and optimize stoichiometry (1:1.2 molar ratio for coupling steps).
- Table 1 : Summary of Synthetic Steps
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- H/C NMR : Confirm proton environments and carbon frameworks (e.g., triazole protons at δ 8.5–9.0 ppm, methoxy group at δ 3.8 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H] at m/z calculated for CHClNO: 432.1295) .
- X-ray Crystallography : Use SHELX programs for refinement; resolve piperidine ring conformation and hydrogen bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets (e.g., Akt)?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with Akt’s ATP-binding pocket. Compare with AZD5363, a clinical analog, to identify critical residues (e.g., Glu234, Lys268) .
- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of binding poses and entropy changes .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities vs. related kinases (e.g., ROCK) to predict selectivity .
Q. How to resolve contradictions in biological activity data across assays?
- Methodology :
- Standardized Assays : Repeat dose-response curves (e.g., IC in Akt1/2/3 isoforms) under identical conditions (pH 7.4, 37°C, 1% DMSO) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding kinetics (k/k) and rule out assay artifacts .
- Data Normalization : Compare results with reference inhibitors (e.g., MK-2206) to control for batch-to-batch variability .
Q. What strategies improve metabolic stability and reduce hERG channel liability?
- Methodology :
- Metabolic Profiling : Incubate with human liver microsomes (HLM) to identify labile sites (e.g., piperidine oxidation). Introduce electron-withdrawing groups (e.g., CF) to block CYP3A4-mediated degradation .
- hERG Patch-Clamp Assays : Test at 10 μM; reduce lipophilicity (clogP < 3) via substituting chloro-methoxy groups with polar moieties (e.g., pyridine) .
- SAR Analysis : Prioritize analogs with lower hERG IC (>30 μM) while maintaining Akt potency (IC < 10 nM) .
Data Contradiction Analysis
Q. How to address discrepancies in kinase selectivity profiles reported by different labs?
- Methodology :
- Panel Screening : Use a standardized kinase panel (e.g., Eurofins KinaseProfiler) to test against 100+ kinases under uniform conditions .
- Structural Alignment : Compare ATP-binding site conservation (e.g., via PyMOL) to identify off-target risks (e.g., PKA, PKC isoforms) .
- Data Harmonization : Apply statistical tools (e.g., PCA) to cluster activity patterns and isolate outliers due to assay variability .
Experimental Design
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
